molecular formula C15H13NO2 B1194415 7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one

7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one

Cat. No. B1194415
M. Wt: 239.27 g/mol
InChI Key: KJJZKDAMKKPUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one is a natural product found in Aspergillus pseudodeflectus and Aspergillus ustus with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of benzofuro[3,2-c]isoquinoline derivatives, closely related to the target compound, has been achieved using a method that involves condensation and intramolecular cyclization reactions (Kalugin & Shestopalov, 2011).
  • A related study focused on the synthesis of Furo[2,3-c]isoquinoline derivatives, demonstrating the potential for creating diverse structural analogs of the target compound (Itô et al., 1978).
  • Another significant research achievement was the total synthesis of a new type of furo[3,2-h]isoquinoline alkaloid, TMC-120B, indicating the versatility of the compound's synthesis (Hibino et al., 2003).

Methodological Developments

  • The one-pot synthesis of 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones through photostimulated reactions highlights innovative methodologies in the synthesis of isoquinoline derivatives (Guastavino et al., 2006).
  • An advanced, green, catalyst-free, and solvent-free method for the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones demonstrates a sustainable approach in chemical synthesis (Kumar et al., 2015).

Potential Applications in Chemical Reactions

  • Research has explored Michael reactions involving isoquinolinediones, which could be relevant to the target compound's reactivity and potential applications in synthetic chemistry (Fujimaki et al., 1985).
  • The synthesis of derivatives of pyrido[3′,2′:4,5]furo[3,2-c]isoquinoline provides insights into the diversity of isoquinoline-based compounds and their potential uses (Kalugin & Shestopalov, 2014).

properties

Product Name

7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

7-methyl-2-propan-2-ylidenefuro[3,2-h]isoquinolin-3-one

InChI

InChI=1S/C15H13NO2/c1-8(2)14-13(17)11-5-4-10-6-9(3)16-7-12(10)15(11)18-14/h4-7H,1-3H3

InChI Key

KJJZKDAMKKPUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C3=C(C=C2)C(=O)C(=C(C)C)O3

synonyms

TMC 120B
TMc-120B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one
Reactant of Route 2
7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one
Reactant of Route 3
7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one
Reactant of Route 4
7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one
Reactant of Route 5
7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one
Reactant of Route 6
7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one

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